molecular formula C10H11NO B1589410 4-Isopropoxybenzonitrile CAS No. 91949-95-0

4-Isopropoxybenzonitrile

Cat. No.: B1589410
CAS No.: 91949-95-0
M. Wt: 161.2 g/mol
InChI Key: OJZKKEGJFOAAAV-UHFFFAOYSA-N
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Description

4-Isopropoxybenzonitrile: is an organic compound with the molecular formula C10H11NO . It is characterized by the presence of an isopropoxy group attached to the benzene ring, which is further substituted with a nitrile group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4-Isopropoxybenzonitrile are currently unknown. This compound is a specialty product used in proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. As a research chemical, it’s crucial to handle this compound with care, considering its potential hazards .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to store this compound properly to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-propan-2-yloxy-benzene with propanedinitrile under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: Various substituted benzonitriles.

    Oxidation: Corresponding benzoic acids or aldehydes.

    Reduction: Primary amines.

Comparison with Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-Ethoxybenzonitrile
  • 4-Butoxybenzonitrile

Comparison: 4-Isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to other alkoxybenzonitriles. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZKKEGJFOAAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451629
Record name 4-isopropoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91949-95-0
Record name 4-(1-Methylethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91949-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isopropoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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